molecular formula C2H6FNO2S B13311540 2-Aminoethane-1-sulfonyl fluoride

2-Aminoethane-1-sulfonyl fluoride

Cat. No.: B13311540
M. Wt: 127.14 g/mol
InChI Key: LAQDLNOKUZORHU-UHFFFAOYSA-N
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Description

2-Aminoethane-1-sulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is a sulfonyl fluoride derivative with the molecular formula C2H6FNO2S. This compound is particularly notable for its stability and reactivity, making it a valuable tool in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method transforms sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-aminoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in modifying amino acids and proteins, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Uniqueness: 2-Aminoethane-1-sulfonyl fluoride stands out due to its specific reactivity and stability, making it particularly suitable for applications in chemical biology and organic synthesis. Its ability to selectively modify proteins and amino acids sets it apart from other sulfonyl fluorides .

Properties

IUPAC Name

2-aminoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FNO2S/c3-7(5,6)2-1-4/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDLNOKUZORHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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